2-Isopropylbenzo[d]thiazol-6-ol
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Overview
Description
2-Isopropylbenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C10H11NOS and a molar mass of 193.27 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom .
Preparation Methods
The synthesis of 2-Isopropylbenzo[d]thiazol-6-ol can be achieved through various methods. One common synthetic route involves the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Isopropylbenzo[d]thiazol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropylbenzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Isopropylbenzo[d]thiazol-6-ol can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole: A versatile compound with applications in drug development and industrial processes.
The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-6(2)10-11-8-4-3-7(12)5-9(8)13-10/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKPTMHGQVGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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